REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]2[CH2:21][CH2:20][C:19](=O)[C:5]=2[N:6]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:7]=1[C:8]([OH:10])=[O:9])C.O=[C:24]1[C:28]2[NH:29][C:30]([C:32]([O:34][CH2:35][CH3:36])=[O:33])=[CH:31][C:27]=2[CH2:26][CH2:25]1.[CH3:37][Mg]Br>>[CH3:1][CH:24]1[C:28]2[NH:29][C:30]([C:32]([O:34][CH2:35][CH3:36])=[O:33])=[CH:31][C:27]=2[CH2:26][CH2:25]1.[CH3:37][C:19]1[C:5]2[N:6]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:16])[CH3:17])[C:7]([C:8]([O:10][CH2:24][CH3:25])=[O:9])=[CH:3][C:4]=2[CH2:21][CH:20]=1 |f:0.1|
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Name
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ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate)
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Quantity
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0.5 g
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Type
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reactant
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Smiles
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C(C)C=1C2=C(N(C1C(=O)O)COCC[Si](C)(C)C)C(CC2)=O.O=C2CCC1=C2NC(=C1)C(=O)OCC
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Name
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|
Quantity
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4.85 mL
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Type
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reactant
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Smiles
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C[Mg]Br
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC1CCC2=C1NC(=C2)C(=O)OCC
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Name
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|
Type
|
product
|
Smiles
|
CC1=CCC2=C1N(C(=C2)C(=O)OCC)COCC[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |